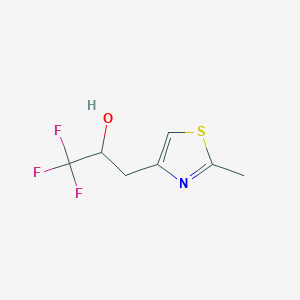
1,1,1-Trifluoro-3-(2-methylthiazol-4-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trifluoro-3-(2-methylthiazol-4-yl)propan-2-ol is a chemical compound with the molecular formula C7H8F3NOS. This compound is characterized by the presence of a trifluoromethyl group, a thiazole ring, and a hydroxyl group. The trifluoromethyl group is known for its significant role in enhancing the chemical and biological properties of molecules, making this compound of interest in various scientific fields .
準備方法
One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
化学反応の分析
1,1,1-Trifluoro-3-(2-methylthiazol-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1,1,1-Trifluoro-3-(2-methylthiazol-4-yl)propan-2-ol has diverse applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: It is explored for its potential therapeutic properties, including its role in drug development and design.
作用機序
The mechanism of action of 1,1,1-Trifluoro-3-(2-methylthiazol-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is crucial for its activity in biological systems, where it can interact with enzymes, receptors, and other proteins to exert its effects .
類似化合物との比較
1,1,1-Trifluoro-3-(2-methylthiazol-4-yl)propan-2-ol can be compared with other similar compounds, such as:
1,1,1-Trifluoro-2-propanol: This compound also contains a trifluoromethyl group but lacks the thiazole ring, making it less complex and potentially less versatile in certain applications.
1,1,1-Trifluoro-3-(1H-1,2,4-triazol-1-yl)propan-2-ol: This compound features a triazole ring instead of a thiazole ring, which may result in different chemical and biological properties.
特性
分子式 |
C7H8F3NOS |
|---|---|
分子量 |
211.21 g/mol |
IUPAC名 |
1,1,1-trifluoro-3-(2-methyl-1,3-thiazol-4-yl)propan-2-ol |
InChI |
InChI=1S/C7H8F3NOS/c1-4-11-5(3-13-4)2-6(12)7(8,9)10/h3,6,12H,2H2,1H3 |
InChIキー |
CUIQQCXXKLEKQZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CS1)CC(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B15310498.png)
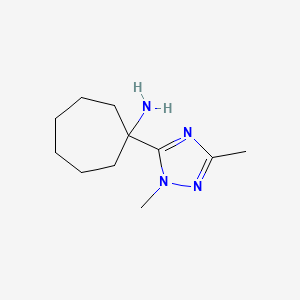
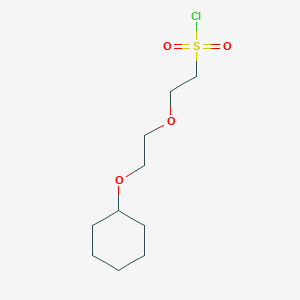
amine](/img/structure/B15310507.png)
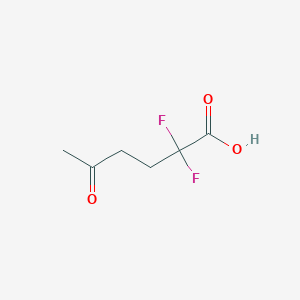
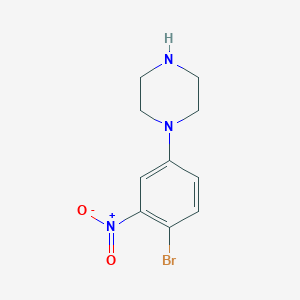
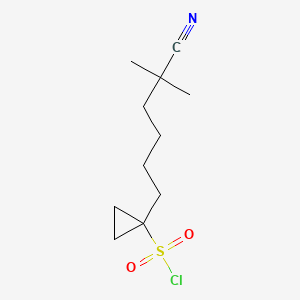
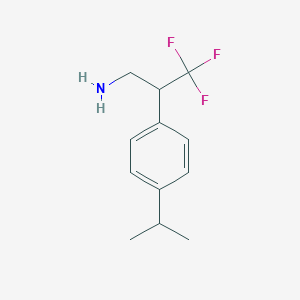
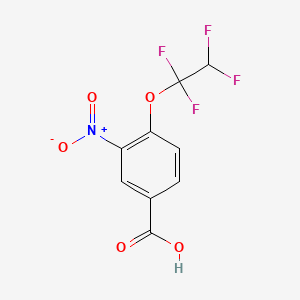
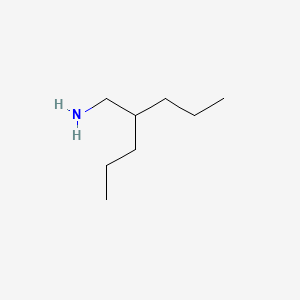

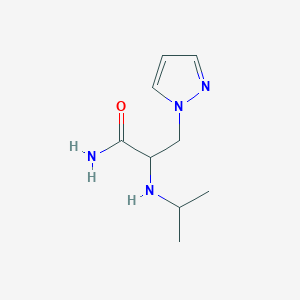

![2-[4-({[2-(3-Methylphenoxy)ethyl]carbamoyl}methoxy)phenyl]aceticacid](/img/structure/B15310597.png)
